5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The benzyloxyphenyl group can also interact with hydrophobic regions of proteins, influencing their structure and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Acetylsulfanyl-2-(4-benzyloxyphenyl)pentanoic acid methyl ester include:
- 5-Acetylsulfanyl-2-(4-methoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-ethoxyphenyl)pentanoic acid methyl ester
- 5-Acetylsulfanyl-2-(4-propoxyphenyl)pentanoic acid methyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the acetylsulfanyl and benzyloxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C21H24O4S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
methyl 5-acetylsulfanyl-2-(4-phenylmethoxyphenyl)pentanoate |
InChI |
InChI=1S/C21H24O4S/c1-16(22)26-14-6-9-20(21(23)24-2)18-10-12-19(13-11-18)25-15-17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,6,9,14-15H2,1-2H3 |
InChI Key |
PLVGLZLOESCMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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